molecular formula C11H13ClFNO B1489007 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1341662-20-1

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1489007
CAS No.: 1341662-20-1
M. Wt: 229.68 g/mol
InChI Key: AYMSUHWUDLKMMR-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidin-3-ol ring and a 2-chloro-4-fluorophenyl group

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-11-5-9(13)2-1-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMSUHWUDLKMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with an appropriate amine under reductive conditions. One common method is the reductive amination of 2-chloro-4-fluorobenzaldehyde with pyrrolidin-3-ol in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: Nucleophiles such as sodium hydroxide or potassium iodide can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-one.

  • Reduction: Formation of 1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol can be compared to other similar compounds, such as:

  • 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-ol: Similar structure but with a piperidine ring instead of pyrrolidine.

  • 1-[(2-Chloro-4-fluorophenyl)methyl]morpholin-3-ol: Similar structure but with a morpholine ring instead of pyrrolidine.

  • 1-[(2-Chloro-4-fluorophenyl)methyl]imidazolidin-3-ol: Similar structure but with an imidazolidine ring instead of pyrrolidine.

These compounds differ in their ring structures, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and molecular structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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